molecular formula C13H17ClFNO3S B6716018 N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide

N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide

Cat. No.: B6716018
M. Wt: 321.80 g/mol
InChI Key: SJZMPWFAJRYFDY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of chloro and fluoro substituents on the phenyl ring often imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3S/c1-3-9(2)7-20(18,19)8-13(17)16-12-5-4-10(15)6-11(12)14/h4-6,9H,3,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZMPWFAJRYFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CS(=O)(=O)CC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and 2-methylbutylsulfonyl chloride.

    Formation of Intermediate: The 2-chloro-4-fluoroaniline is reacted with acetic anhydride to form an intermediate acetamide.

    Sulfonylation: The intermediate is then treated with 2-methylbutylsulfonyl chloride under basic conditions (e.g., using a base like triethylamine) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized reaction conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification techniques: Using advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Agricultural Chemistry: Possible application as a pesticide or herbicide.

    Materials Science: Utilization in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-methylbutylsulfonyl)acetamide
  • N-(4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide
  • N-(2-chloro-4-methylphenyl)-2-(2-methylbutylsulfonyl)acetamide

Uniqueness

N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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